2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1092301-32-0
VCID: VC18627375
InChI: InChI=1S/C12H11ClOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C12H11ClOS
Molecular Weight: 238.73 g/mol

2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone

CAS No.: 1092301-32-0

Cat. No.: VC18627375

Molecular Formula: C12H11ClOS

Molecular Weight: 238.73 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone - 1092301-32-0

Specification

CAS No. 1092301-32-0
Molecular Formula C12H11ClOS
Molecular Weight 238.73 g/mol
IUPAC Name 2-chloro-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
Standard InChI InChI=1S/C12H11ClOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
Standard InChI Key NNDQTCZMBOPWCZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)SC(=C2C)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a benzo[b]thiophene backbone fused with a benzene ring and a thiophene heterocycle. Methyl groups occupy the 3- and 5-positions of the benzothiophene moiety, while a chloro-substituted ethanone group is attached at position 2. This arrangement creates steric and electronic effects that influence its reactivity.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁ClOS
Molecular Weight238.73 g/mol
Substituents3,5-dimethyl; 2-chloroethanone

Spectroscopic Identification

Infrared (IR) spectroscopy reveals a C=O stretch at ~1,700 cm⁻¹, confirming the ketone group. Nuclear Magnetic Resonance (NMR) data further delineate the structure:

  • ¹H NMR: Methyl protons resonate as singlets at δ 2.4–2.6 ppm, while aromatic protons appear as a multiplet between δ 7.1–7.8 ppm.

  • ¹³C NMR: The carbonyl carbon is observed at δ 195–200 ppm, with methyl carbons at δ 20–25 ppm.

Synthetic Pathways

Primary Synthesis Method

The compound is synthesized via Friedel-Crafts acylation of 3,5-dimethylbenzo[b]thiophene with chloroacetyl chloride in the presence of triethylamine (Et₃N). The reaction proceeds under heated conditions (60–80°C) in anhydrous dichloromethane (DCM), yielding 68–75% product after 6–8 hours.

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature60–80°C
SolventDichloromethane
CatalystTriethylamine
Yield68–75%

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloro group at the ethanone moiety undergoes nucleophilic substitution with reagents like sodium azide (NaN₃), yielding azido derivatives. This reactivity is critical for introducing functional groups in medicinal chemistry applications.

Table 3: Representative Reactions

ReagentProductConditions
NaN₃2-Azido-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanoneDMF, 50°C, 12 h
NH₃/EtOH2-Amino-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanoneReflux, 24 h

Electrophilic Aromatic Substitution

The electron-rich benzo[b]thiophene ring facilitates electrophilic substitutions, such as nitration or sulfonation, at the 4- and 6-positions. These reactions expand the compound’s utility in creating diverse analogs for structure-activity relationship (SAR) studies.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its benzo[b]thiophene core mimics bioactive natural products, enabling interactions with biological targets. Derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) in preclinical assays.

Material Science

In polymer chemistry, the compound’s rigid aromatic structure enhances thermal stability in polyimides. Blending it into polymers increases glass transition temperatures (T₉) by 15–20°C compared to non-aromatic analogs.

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